molecular formula C22H17N3O4 B6429509 methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate CAS No. 2034467-80-4

methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate

Cat. No.: B6429509
CAS No.: 2034467-80-4
M. Wt: 387.4 g/mol
InChI Key: YQEKIRVCKRJLQH-UHFFFAOYSA-N
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Description

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to a substituted oxazolo[5,4-b]pyridine moiety. The oxazolo-pyridine ring system is known for its bioisosteric properties, often mimicking purine or pyrimidine bases in biological systems . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., oxazole, thiadiazole, and pyrimidine derivatives) are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 4-[(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-17(24-19(26)14-8-10-16(11-9-14)22(27)28-2)12-18-21(23-13)29-20(25-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEKIRVCKRJLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The specific conditions for this synthesis include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights (MW), and distinguishing features:

Compound Name Core Structure Substituents/Modifications MW (g/mol) Key Differences vs. Target Compound Reference
Target Compound : Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate Oxazolo[5,4-b]pyridine - 5-Methyl, 2-phenyl on oxazole
- Carbamoyl-linked benzoate ester
~391.4* Reference structure
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline Oxazolo[5,4-b]pyridine - 6-Chloro substitution
- Aniline group instead of benzoate ester
275.7 Lacks carbamoyl linkage; chloro substitution enhances electrophilicity
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole - Thiadiazole core
- Methoxy linker to benzoate
369.4 Thiadiazole vs. oxazole; methoxy linker alters flexibility
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine - Pyridazine core
- Ethyl ester; phenethylamino linker
~349.4 Pyridazine core differs in electronic properties
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine - Pyrimidine core with thiazole
- Nitrophenyl group
~415.4 Dual heterocyclic system; nitro group increases polarity

*Estimated based on molecular formula.

Key Observations:

Core Heterocycle Variations: Replacement of the oxazolo-pyridine core with thiadiazole () or pyridazine () alters electronic properties and binding affinities. Pyrimidine-based analogs () introduce additional hydrogen-bonding sites, improving solubility and target engagement .

Substituent Effects :

  • Chloro substitution () increases electrophilicity, which may enhance reactivity in cross-coupling reactions or enzymatic inhibition .
  • Nitro and methoxy groups () influence solubility and metabolic stability. Nitro groups often confer cytotoxicity but require reduction for prodrug activation .

Linker and Ester Modifications: Methoxy vs. carbamoyl linkers ( vs. Ethyl vs. methyl esters (): Ethyl esters may improve bioavailability by slowing hydrolysis compared to methyl esters .

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